molecular formula C38H62O17S2 B1427110 Tos-PEG13-Tos CAS No. 1456708-45-4

Tos-PEG13-Tos

Numéro de catalogue B1427110
Numéro CAS: 1456708-45-4
Poids moléculaire: 855 g/mol
Clé InChI: BFOYNTMRQQIZSP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tos-PEG13-Tos is a PEG derivative containing two tosyl groups . The hydrophilic PEG spacer increases solubility in aqueous media . The tosyl group is a very good leaving group for nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular formula of Tos-PEG13-Tos is C38H62O17S2 . The molecular weight is 855.0 g/mol . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity and coordinates of Tos-PEG13-Tos molecule .


Chemical Reactions Analysis

The tosyl group in Tos-PEG13-Tos is a very good leaving group for nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The molecular formula of Tos-PEG13-Tos is C38H62O17S2 . The molecular weight is 855.02 . No additional physical and chemical properties are provided in the search results.

Applications De Recherche Scientifique

Anticancer Applications of Polyethylene Glycol Conjugates

Alpha-tocopheryl polyethylene glycol succinate (TPGS), a conjugate involving Tos-PEG13-Tos, has shown potential in enhancing the bioavailability of poorly absorbed drugs and serving as a vehicle for drug delivery systems. Notably, TPGS and its variants have demonstrated significant anticancer activity. Research indicates that TPGS can inhibit the growth of certain cancer cells, such as human lung carcinoma cells, more potently than its precursor, alpha-tocopheryl succinate (TOS). The efficacy of TPGS in inducing apoptosis and generating reactive oxygen species surpasses that of TOS, highlighting its potential as a superior anticancer agent. These findings advocate for further exploration into the use of TPGS in cancer therapeutics, especially considering its role in improving the therapeutic efficacy of anticancer drugs (Youk et al., 2005; Youk et al., 2005).

Nanoparticle-based Drug Delivery

Nanoparticles for Targeted Cancer Therapy

Research has highlighted the design of nanoparticles for targeted cancer therapy. For instance, solid lipid nanoparticles (SLNs) modified with trans-activating transcriptional activator (TAT) and loaded with a combination of chemotherapeutic agents, such as paclitaxel and α-tocopherol succinate-cisplatin prodrug (TOS-CDDP), have demonstrated synergistic antitumor activity against cervical cancer. These nanoparticles show potential in improving the therapeutic efficacy of treatments for cervical cancer and potentially other cancer types, showcasing the versatile applications of Tos-PEG13-Tos in targeted and combination cancer therapy (Liu et al., 2017).

Safety and Hazards

Tos-PEG13-Tos is not classified as a hazard . In case of skin contact, wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash eyes with copious amounts of water for at least 15 minutes . In case of inhalation, remove to fresh air . In case of ingestion, seek medical attention .

Orientations Futures

Tos-PEG13-Tos is a PEG derivative containing two tosyl groups . The hydrophilic PEG spacer increases solubility in aqueous media . The tosyl group is a very good leaving group for nucleophilic substitution reactions . These properties make it a promising candidate for future research and applications, particularly in the field of drug delivery .

Mécanisme D'action

Target of Action

Tos-PEG13-Tos is a PEG linker containing two tosyl groups . The primary targets of Tos-PEG13-Tos are molecules that undergo nucleophilic substitution reactions. The tosyl groups serve as very good leaving groups for these reactions .

Mode of Action

The mode of action of Tos-PEG13-Tos involves its interaction with target molecules through nucleophilic substitution reactions. The tosyl groups on Tos-PEG13-Tos are replaced by nucleophiles in these reactions .

Pharmacokinetics

The pharmacokinetics of Tos-PEG13-Tos are influenced by its PEG linker. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can enhance its absorption and distribution within the body.

Action Environment

The action of Tos-PEG13-Tos can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of nucleophilic substitution reactions. Furthermore, the presence of different nucleophiles can influence the outcome of the reactions. The hydrophilic PEG spacer can increase the compound’s stability in aqueous environments .

Propriétés

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H62O17S2/c1-35-3-7-37(8-4-35)56(39,40)54-33-31-52-29-27-50-25-23-48-21-19-46-17-15-44-13-11-43-12-14-45-16-18-47-20-22-49-24-26-51-28-30-53-32-34-55-57(41,42)38-9-5-36(2)6-10-38/h3-10H,11-34H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOYNTMRQQIZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H62O17S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

855.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tos-PEG13-Tos

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tos-PEG13-Tos
Reactant of Route 2
Reactant of Route 2
Tos-PEG13-Tos
Reactant of Route 3
Reactant of Route 3
Tos-PEG13-Tos
Reactant of Route 4
Reactant of Route 4
Tos-PEG13-Tos
Reactant of Route 5
Reactant of Route 5
Tos-PEG13-Tos
Reactant of Route 6
Reactant of Route 6
Tos-PEG13-Tos

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.